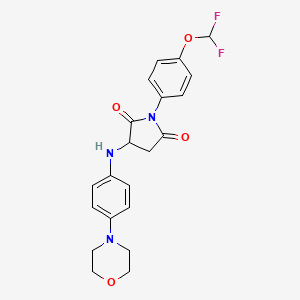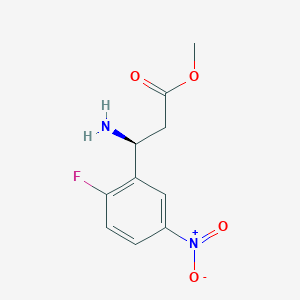![molecular formula C8H11FO3 B2672055 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2460755-32-0](/img/structure/B2672055.png)
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured in bioactive natural products and drug candidates .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as bicyclo[2.2.1]heptane-2-carboxylic acid, has been analyzed . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, involve an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Scientific Research Applications
Synthesis and Chemical Properties
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid and its derivatives have been explored for their synthetic and chemical properties in various scientific research contexts. Studies include asymmetric synthesis using Aza-Diels-Alder reactions in aqueous solutions to create bicyclic amino acid derivatives, highlighting the method's efficiency and selectivity based on the starting materials and reaction conditions (Waldmann & Braun, 1991). Further research into the compound's structure-activity relationships has led to the development of novel antibacterial agents, such as CP-45,899, demonstrating the potential of bicyclic structures in extending the antibacterial spectrum of β-lactams (English et al., 1978).
Crystal Structure Analysis
The crystal structure of related bicyclic compounds has been analyzed to understand their molecular geometry and potential for forming hydrogen bonds, contributing to the design of more effective molecules for various applications (Kelly et al., 2012).
Catalytic Potential in Organic Reactions
The catalytic potential of bicyclic compounds in organic reactions has been explored, demonstrating improved selectivity and efficiency in processes like the direct aldol reaction, which is crucial for synthesizing complex molecules (Armstrong et al., 2009).
Development of Antibacterial Agents
Bicyclic compounds have also been significant in developing new antibacterial agents, with studies showing potent effects against resistant bacterial strains. This research highlights the compound's role in addressing challenges in treating bacterial infections (Egawa et al., 1984).
Enantioselective Synthesis
Research has focused on the enantioselective synthesis of bicyclic amino acids, showcasing the methods for achieving high purity and yield, which is vital for pharmaceutical applications (Avenoza et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGSBJPRQMUKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
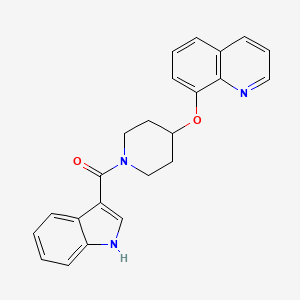
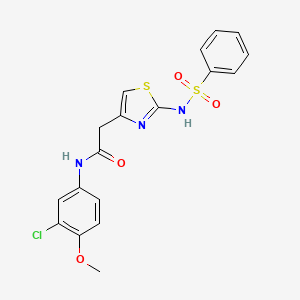
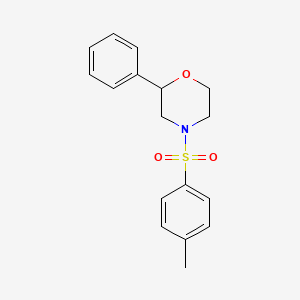
![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)


![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)

![(2R,7S,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),.0(2),(1).0(1),(1).0(1),(2)]docosan-11-yl acetate](/img/structure/B2671984.png)
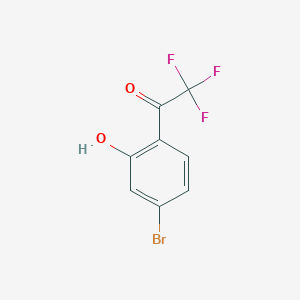
![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)
![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B2671992.png)
